N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 344.35 g/mol. This compound features a unique structural arrangement that includes a cyclopentanecarboxamide backbone, a thiophene ring, and a tetrazole moiety, which are notable for their biological activity.
This compound is classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It has been synthesized and characterized in various research contexts, particularly in studies related to medicinal chemistry and drug development. The compound's structure suggests potential applications in targeting specific biological pathways, especially those related to neurological disorders and cancer.
The synthesis of N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves several key steps:
Technical details regarding these reactions can be found in patents and literature focusing on synthetic methodologies for similar compounds .
The molecular structure of N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be represented using various chemical notation systems:
C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C(=O)N(N=N3)CC(=O)N
KMBRUBRXBNLZAF-UHFFFAOYSA-N
The structure features multiple functional groups that contribute to its reactivity and biological activity .
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide likely involves interactions with specific biological targets such as enzymes or receptors involved in disease processes. For example:
Data from studies indicate that similar compounds exhibit anti-tumor and anti-inflammatory activities, suggesting potential therapeutic roles .
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant data can be found in chemical databases such as PubChem .
N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has potential applications in various fields:
The ongoing research into this compound highlights its versatility and importance in advancing scientific knowledge .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3